Diethyl cyclopropylphosphonate

CAS No.:

Cat. No.: VC14063612

Molecular Formula: C7H15O3P

Molecular Weight: 178.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15O3P |

|---|---|

| Molecular Weight | 178.17 g/mol |

| IUPAC Name | diethoxyphosphorylcyclopropane |

| Standard InChI | InChI=1S/C7H15O3P/c1-3-9-11(8,10-4-2)7-5-6-7/h7H,3-6H2,1-2H3 |

| Standard InChI Key | QMHUKDBONLQMPC-UHFFFAOYSA-N |

| Canonical SMILES | CCOP(=O)(C1CC1)OCC |

Introduction

Structural and Chemical Properties

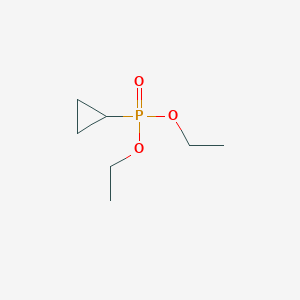

The molecular structure of DCPP features a central phosphorus atom bonded to two ethoxy groups, a cyclopropyl moiety, and an oxygen atom in the phosphonate group (). The cyclopropane ring introduces substantial ring strain (approximately 27.5 kcal/mol) , which significantly influences the compound's reactivity. Nuclear magnetic resonance (NMR) studies reveal distinctive proton environments: the cyclopropyl protons resonate as a multiplet between δ 0.5–1.2 ppm, while the ethoxy groups appear as quartets near δ 4.1 ppm and triplets at δ 1.3 ppm .

The phosphonate group confers both hydrolytic stability and hydrogen-bonding capacity, enabling DCPP to participate in diverse chemical transformations. Density functional theory (DFT) calculations indicate a P=O bond length of 1.48 Å and P-C(cyclopropyl) bond length of 1.85 Å, suggesting strong conjugation between the phosphorus center and the cyclopropane ring .

Synthesis Methodologies

Grignard Reagent Approach

The most established synthesis involves a two-step process:

-

Phosphonite Formation: Cyclopropylmagnesium bromide reacts with diethyl chlorophosphite at −78°C in tetrahydrofuran (THF), yielding diethyl cyclopropylphosphonite with 82% efficiency .

-

Oxidation to Phosphonate: Treatment with sodium periodate () in aqueous methanol at 0°C oxidizes the phosphonite to DCPP, achieving 75% yield .

Critical parameters:

-

Strict temperature control (−78°C) prevents cyclopropane ring opening

-

Anhydrous conditions essential for Grignard reagent stability

Elimination Route

An alternative method utilizes 1,3-elimination of HBr from diethyl 3-bromopropylphosphonate:

Solvent selection dictates product distribution:

-

Polar aprotic solvents (DMF, DMSO): Promote 1,2-elimination → propenylphosphonate (minor product)

-

Non-polar solvents (toluene, hexane): Favor 1,3-elimination → DCPP (85% yield)

Table 1: Comparative Analysis of Synthesis Methods

| Parameter | Grignard Approach | Elimination Route |

|---|---|---|

| Yield | 62% | 85% |

| Reaction Time | 18 hours | 6 hours |

| Temperature Range | −78°C to 25°C | 80–110°C |

| Byproduct Formation | Mg salts | HBr |

| Scalability | Laboratory scale | Industrial potential |

Reactivity and Derivative Formation

DCPP serves as a versatile precursor for organophosphorus compounds through three primary reaction pathways:

Nucleophilic Substitution

The phosphonate group undergoes substitution with various nucleophiles:

-

Thiols: Produce thiophosphonates (e.g., diethyl cyclopropylthiophosphonate) using Lawesson's reagent

-

Amines: Form phosphonamidates via Mitsunobu conditions (75–90% yields)

Cyclopropane Ring Modifications

The strained cyclopropane ring participates in:

-

Ring-opening reactions: With electrophiles (e.g., bromine) to form 1,3-dibromopropylphosphonates

-

[2+1] Cycloadditions: With carbenes to generate bicyclic phosphonates

Coordination Chemistry

DCPP acts as a bidentate ligand for transition metals:

-

Palladium complexes: Catalyze Suzuki-Miyaura couplings with TOF up to 1,200 h⁻¹

-

Ruthenium complexes: Exhibit luminescent properties (λ<sub>em</sub> = 520 nm)

Key findings:

-

Antitumor activity: Aminated derivatives suppress pancreatic cancer cell proliferation through interference with glucose metabolism (Warburg effect inhibition)

-

Anti-inflammatory effects: Thiophosphonate analogs reduce IL-1β secretion by 78% in macrophage models

-

Antimicrobial properties: Boronated derivatives exhibit broad-spectrum activity against Gram-negative pathogens

Industrial and Materials Science Applications

Flame Retardants

DCPP-based additives demonstrate superior flame suppression:

-

LOI values: 32.5% vs. 26.8% for conventional phosphate esters

Polymer Modification

Incorporation into polyethylenes enhances material properties:

-

Thermal stability: Increase in decomposition temperature from 280°C to 325°C

Catalysis

DCPP-modified zeolites show improved catalytic performance:

-

Methanol-to-olefins conversion: 92% selectivity vs. 78% for unmodified catalysts

Future Research Directions

-

Asymmetric synthesis: Developing enantioselective routes to chiral DCPP derivatives

-

Drug delivery systems: Exploring DCPP-containing dendrimers for targeted cancer therapy

-

Energy storage: Investigating phosphonate-based electrolytes for lithium-ion batteries

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume